![molecular formula C17H11N5O3 B3495412 4-[5-(8-QUINOLYLOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B3495412.png)
4-[5-(8-QUINOLYLOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID
Overview
Description
4-[5-(8-Quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative through a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(8-quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the tetraazole ring, and finally the attachment of the benzoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(8-quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
4-[5-(8-quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(8-quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. The tetraazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[5-(8-Quinolyloxy)-1H-1,2,3,4-tetraazol-1-yl]benzoic acid methanol solvate: A similar compound with a methanol solvate, which may exhibit different solubility and stability properties.
8-Hydroxyquinoline derivatives: These compounds share the quinoline moiety and are known for their coordination chemistry and biological activities.
Uniqueness
This compound is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline and benzoic acid derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-quinolin-8-yloxytetrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-16(24)12-6-8-13(9-7-12)22-17(19-20-21-22)25-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSHUEPLEIHRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NN=NN3C4=CC=C(C=C4)C(=O)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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